Tert-butyl 4-chloro-2-nitrobenzoate
Description
Tert-butyl 4-chloro-2-nitrobenzoate is an aromatic ester featuring a nitro group at the 2-position and a chlorine atom at the 4-position of the benzene ring, with a tert-butyl ester moiety. This compound is structurally characterized by its electron-withdrawing substituents (nitro and chloro), which influence its reactivity and physical properties. It is commonly utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and functional versatility. Crystallographic studies reveal that its molecular packing is stabilized by weak C–H···O interactions rather than classical hydrogen bonds, a feature shared with structurally similar nitrobenzoate derivatives .
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 |
InChI Key |
KSCAXFVBMFCOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-chloro-2-nitrobenzoate
Methyl 4-chloro-2-nitrobenzoate (CAS 42087809) shares the same aromatic substitution pattern but differs in the ester group (methyl vs. tert-butyl). Key comparisons include:
- Molecular Weight and Steric Effects: The tert-butyl group increases molecular weight (C₁₁H₁₂ClNO₄ vs.
- Aquatic Toxicity : Methyl 4-chloro-2-nitrobenzoate exhibits an aquatic toxicity value of 0.891 (log units), while data for the tert-butyl analog is unavailable. However, bulkier esters like fenvalerate (log toxicity 4.916) demonstrate significantly higher toxicity, suggesting that ester groups critically influence ecotoxicological profiles .
Halogen-Substituted Analogs: Bromo and Fluoro Derivatives
Tert-butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂) differs in halogen substitution (Br at 4-position, F at 2-position). Notable contrasts:
- Reactivity: Bromine’s lower electronegativity compared to chlorine makes it a better leaving group, favoring nucleophilic aromatic substitution. Fluorine’s strong electron-withdrawing effect may alter ring electron density more pronouncedly than nitro groups.
- Applications : Bromo-fluoro analogs are often used in cross-coupling reactions, whereas nitro-chloro derivatives are preferred in reduction or amination pathways .
Nitrobenzene Derivatives with Glutathione S-Transferase (GST) Interactions
Compounds like 1-chloro-2,4-dinitrobenzene and p-nitrobenzyl chloride are substrates for GSTs, enzymes that detoxify electrophilic intermediates via glutathione conjugation. The nitro and chloro groups in tert-butyl 4-chloro-2-nitrobenzoate may similarly render it reactive toward GST-mediated metabolism. However, the tert-butyl group could sterically hinder enzyme binding, reducing metabolic inactivation compared to smaller analogs .
Structural and Crystallographic Analysis
Crystallographic data for this compound derivatives (e.g., 4-formyl-2-nitro-phenyl 4-chloro-2-nitrobenzoate) show bond lengths and angles consistent with nitrobenzoate congeners:
- Bond Lengths : C–O and C–N bond lengths (1.386–1.390 Å) align with typical nitro and ester functionalities.
- Dihedral Angles : The nitro group forms a dihedral angle of ~145° with the benzene ring, minimizing steric clash with the tert-butyl ester .
Toxicity and Environmental Impact
A comparison of aquatic toxicity (log units) for select compounds is summarized below:
| Compound | CAS | Log Aquatic Toxicity |
|---|---|---|
| Methyl 4-chloro-2-nitrobenzoate | 42087809 | 0.891 |
| Fenvalerate | 51630581 | 4.916 |
| Permethrin | 52645531 | 4.388 |
| This compound | N/A | Data unavailable |
The tert-butyl group’s steric hindrance may reduce bioavailability and toxicity relative to methyl esters, though this requires experimental validation .
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